1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of an iodophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
4-Iodobenzoic acid: Shares the iodophenyl group but lacks the pyrazole ring, leading to different reactivity and applications.
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar aromatic structure but different functional groups and applications.
Uniqueness: 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the iodophenyl group and the pyrazole ring, which imparts distinct chemical properties and biological activities.
Properties
CAS No. |
19532-42-4 |
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Molecular Formula |
C10H7IN2O2 |
Molecular Weight |
314.08 g/mol |
IUPAC Name |
1-(4-iodophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7IN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15) |
InChI Key |
BABJKUZAQPYQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)I |
Origin of Product |
United States |
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